4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide
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Overview
Description
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzo[d][1,3]dioxole moiety, a dimethoxyphenyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the dimethoxyphenyl group, and the piperazine ring. Common synthetic routes may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of the dimethoxyphenyl group: This involves the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its cytotoxic activities against various cancer cell lines.
Pharmacology: The compound is investigated for its antibacterial properties, particularly against resistant bacterial strains.
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.
Mechanism of Action
The mechanism of action of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzo[d][1,3]dioxole moiety.
tert-butyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar benzo[d][1,3]dioxole structure.
1-(1,3-Benzodioxol-5-yl)butan-2-one: Another compound with the benzo[d][1,3]dioxole moiety.
Uniqueness
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, dimethoxyphenyl group, and piperazine ring, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6/c1-32-20-6-4-19(13-22(20)33-2)29-15-18(12-24(29)30)26-25(31)28-9-7-27(8-10-28)14-17-3-5-21-23(11-17)35-16-34-21/h3-6,11,13,18H,7-10,12,14-16H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLUXRIOTNPIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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